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molecular formula C18H22F6N2O3 B8536916 N-[1-(Piperidin-2-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 57415-49-3

N-[1-(Piperidin-2-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No. B8536916
M. Wt: 428.4 g/mol
InChI Key: KESFQWJDLJCVLW-UHFFFAOYSA-N
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Patent
US04013670

Procedure details

Starting with 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and 2-(1-aminoethyl)piperidine and using the procedure illustrated in Examples 21 and 22, the product 2,5-bis(2,2,2-trifluoroethoxy)-N-[1-(2-piperidyl)ethyl]-benzamide, m.p. 95°-97° C., is obtained as white needles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[CH2:3][O:4][C:5]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]([F:24])([F:23])[F:22])=[CH:15][C:6]=1[C:7]([O:9]CC(F)(F)F)=O.[NH2:27][CH:28]([CH:30]1[CH2:35][CH2:34][CH2:33][CH2:32][NH:31]1)[CH3:29]>>[F:26][C:2]([F:1])([F:25])[CH2:3][O:4][C:5]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]([F:24])([F:22])[F:23])=[CH:15][C:6]=1[C:7]([NH:27][CH:28]([CH:30]1[CH2:35][CH2:34][CH2:33][CH2:32][NH:31]1)[CH3:29])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=C(C(=O)OCC(F)(F)F)C=C(C=C1)OCC(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C)C1NCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C(=O)NC(C)C2NCCCC2)C=C(C=C1)OCC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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